molecular formula C29H27NO7 B14955835 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-({3-[(3-methoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)ethanone

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-({3-[(3-methoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)ethanone

Cat. No.: B14955835
M. Wt: 501.5 g/mol
InChI Key: BWFFUUGXMXINLF-UHFFFAOYSA-N
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Description

1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-{[3-(3-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE is a complex organic compound that features a combination of isoquinoline, benzofuran, and methoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-{[3-(3-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the isoquinoline and benzofuran intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include methoxybenzoyl chloride, benzofuran, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-{[3-(3-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-{[3-(3-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-{[3-(3-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-{[3-(3-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE
  • 1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-{[3-(3-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE

Uniqueness

The uniqueness of 1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-{[3-(3-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ETHAN-1-ONE lies in its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C29H27NO7

Molecular Weight

501.5 g/mol

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[[3-(3-methoxybenzoyl)-1-benzofuran-5-yl]oxy]ethanone

InChI

InChI=1S/C29H27NO7/c1-33-21-6-4-5-19(11-21)29(32)24-16-37-25-8-7-22(14-23(24)25)36-17-28(31)30-10-9-18-12-26(34-2)27(35-3)13-20(18)15-30/h4-8,11-14,16H,9-10,15,17H2,1-3H3

InChI Key

BWFFUUGXMXINLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)N4CCC5=CC(=C(C=C5C4)OC)OC

Origin of Product

United States

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